Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride
Description
Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride is a heterocyclic compound featuring a pyrrolidine core linked via an amide bond to a 2-(3-methyl-pyrazol-1-yl)-ethyl substituent. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-[2-(3-methylpyrazol-1-yl)ethyl]pyrrolidine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-9-3-6-15(14-9)7-5-13-11(16)10-2-4-12-8-10;;/h3,6,10,12H,2,4-5,7-8H2,1H3,(H,13,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUXZRMDDXTWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCNC(=O)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride is a compound with significant biological activity, particularly in pharmacological applications. This article delves into its chemical properties, mechanisms of action, and documented biological effects, supported by relevant case studies and research findings.
- Molecular Formula : C11H20Cl2N4O
- Molecular Weight : 295.21 g/mol
- CAS Number : 1185301-84-1
The compound features a pyrrolidine ring, a carboxylic acid moiety, and a pyrazole derivative, which contribute to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The presence of the pyrazole moiety enhances the compound's ability to inhibit bacterial growth. Research indicates that derivatives with similar structures exhibit significant activity against various pathogens, including E. coli and S. aureus .
- Anti-inflammatory Effects : Compounds containing a pyrrolidine structure have been shown to possess anti-inflammatory properties. This is often assessed through in vivo models where inflammation is induced, and the compound's efficacy is compared to standard anti-inflammatory agents .
- Anticancer Potential : The structural features of pyrrolidine derivatives suggest potential anticancer activity. Studies have demonstrated that certain analogs can inhibit tumor cell proliferation in vitro, indicating a need for further exploration into their mechanisms of action against cancer cells .
Biological Activity Data Table
Case Studies
- Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against common bacterial strains. The results indicated that compounds similar to Pyrrolidine-3-carboxylic acid showed promising antibacterial activity, particularly against resistant strains .
- Anti-inflammatory Testing : In an animal model of acute inflammation induced by carrageenan, the compound demonstrated significant reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
- Cancer Cell Proliferation : Research focusing on the anticancer properties revealed that certain derivatives exhibited cytotoxic effects on human cancer cell lines (e.g., HT-29 colorectal cancer cells), suggesting potential for development as chemotherapeutic agents .
Research Findings
Recent studies highlight the importance of structure-activity relationships (SAR) in understanding the biological efficacy of pyrrolidine derivatives:
- SAR Analysis : The presence of specific functional groups within the pyrrolidine structure correlates with enhanced biological activities. For instance, substituents that increase lipophilicity tend to improve antimicrobial potency .
- Pharmacological Profiles : Various studies have synthesized new derivatives based on the core structure, leading to compounds with improved selectivity and potency against targeted diseases such as cancer and infections .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that modifications in the side chains can enhance the selectivity and potency of these compounds against specific tumor types.
Neurological Research
Pyrrolidine derivatives have been explored for their neuroprotective properties. The dihydrochloride form may enhance solubility and bioavailability, leading to better outcomes in neurological studies.
Case Studies
- Neuroprotection : In animal models of neurodegenerative diseases, pyrrolidine derivatives have demonstrated the ability to reduce oxidative stress and inflammation, suggesting their potential in treating conditions like Alzheimer's disease.
Biochemical Research
The compound is also utilized in proteomics and biochemical assays due to its ability to interact with various enzymes and receptors.
Applications
- Enzyme Inhibition Studies : Researchers have employed this compound to evaluate its inhibitory effects on specific enzymes involved in metabolic pathways, which could lead to the development of new inhibitors for therapeutic use.
Agricultural Chemistry
Emerging studies suggest that pyrrolidine derivatives may have applications in agrochemicals, particularly as growth regulators or pesticides.
Case Studies
- Plant Growth Regulation : Some research indicates that certain pyrrolidine compounds can influence plant growth patterns, potentially leading to applications in sustainable agriculture.
Chemical Reactions Analysis
Chemical Reactions
Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride participates in various chemical reactions that are essential for its functionalization and application in medicinal chemistry.
Reaction Types
The compound can undergo several types of reactions:
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Nucleophilic Substitution : The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
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Decarboxylation : Under certain conditions, the carboxylic acid group can be removed as carbon dioxide, leading to the formation of pyrrolidine derivatives.
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Formation of Heterocycles : The presence of the pyrazole moiety allows for further cyclization reactions, potentially forming new heterocyclic compounds .
Mechanistic Insights
The mechanism of action for this compound is primarily linked to its interactions with biological targets in the central nervous system. Modifications in its structure significantly affect binding affinity and selectivity towards various receptors.
Characterization Techniques
Characterization of this compound is achieved through various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure and dynamics.
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Infrared (IR) Spectroscopy : Used to identify functional groups present in the compound.
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X-ray Crystallography : Offers insights into the spatial arrangement of atoms within the molecule.
Table 2: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural analysis |
| IR Spectroscopy | Functional group identification |
| X-ray Crystallography | Spatial arrangement determination |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Salt Form: The target compound’s dihydrochloride salt improves aqueous solubility, similar to cimetidine amide dihydrochloride . However, monohydrochloride salts (e.g., 1909325-45-6) may exhibit lower solubility .
- Heterocyclic Moieties : Pyrazole derivatives (e.g., 1909325-45-6, 2418594-06-4) share hydrogen-bonding capabilities, but the 3-methyl substitution on the target’s pyrazole may reduce metabolic oxidation compared to unsubstituted pyrazoles .
- Amide vs. Carboxylic Acid : The amide linkage in the target compound enhances hydrolytic stability relative to ester-containing analogs like Amustaline dihydrochloride (CAS-210584-54-6) , which is prone to esterase-mediated degradation.
Preparation Methods
Key Synthetic Routes
The compound is synthesized through a three-step process:
- Pyrazole ring formation
- Ethylamine side-chain introduction
- Amide coupling with pyrrolidine-3-carboxylic acid followed by dihydrochloride salt formation .
Synthesis of 3-Methylpyrazole Intermediate
The 3-methylpyrazole moiety is typically prepared via cyclocondensation or oxidation:
| Method | Conditions | Yield | Source |
|---|---|---|---|
| KMnO4 oxidation | 3-Methylpyrazole in H2O at 80°C for 4.5 h | 96% | |
| Cyclization | Ethyl acetoacetate and hydrazine hydrate in ethanol under reflux | 89% |
Ethylamine Side-Chain Introduction
The 2-(3-methyl-pyrazol-1-yl)-ethylamine side chain is synthesized via nucleophilic substitution or reductive amination:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | 3-Methylpyrazole + 2-chloroethylamine in DMF, 60°C, 12 h | 78% | |
| Reductive amination | 3-Methylpyrazole-1-carbaldehyde + NH4OAc, NaBH3CN | 85% |
Amide Coupling with Pyrrolidine-3-Carboxylic Acid
The final amide bond formation employs coupling reagents or in situ activation:
Dihydrochloride Salt Formation
The free base is converted to the dihydrochloride salt using HCl gas or aqueous HCl:
| Conditions | Purity | Source |
|---|---|---|
| 4M HCl in dioxane, 0°C, 2 h | 99% | |
| HCl gas bubbling in EtOAc, rt, 1 h | 97% |
Optimization Insights
- Microwave-assisted synthesis reduces reaction times (e.g., 60 min vs. 12 h).
- Enantioselective hydrogenation (patented in) ensures high chiral purity of pyrrolidine intermediates.
- Solvent selection (e.g., DMF for coupling, EtOAc for extractions) impacts yields and scalability.
Analytical Validation
Q & A
Basic Question: What are the recommended methods for synthesizing and optimizing the yield of this compound?
Methodological Answer:
Synthesis typically involves amide bond formation between pyrrolidine-3-carboxylic acid derivatives and pyrazole-containing amines. A validated approach is General Procedure F1 (amide formation), which uses coupling agents like HATU or EDCI in the presence of DIPEA in DMF or DCM . Key optimization parameters include:
- Reaction time : Extended durations (12–24 hours) improve yields for sterically hindered intermediates.
- Temperature : Room temperature (20–25°C) is standard, but elevated temperatures (40–50°C) may enhance reactivity for low-yield steps.
- Purification : Reverse-phase HPLC or silica gel chromatography is critical for isolating the dihydrochloride salt form.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
